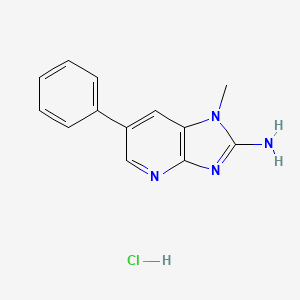

PhIP.HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PhIP.HCl, also known as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine hydrochloride, is a heterocyclic amine that is commonly found in cooked meats. It is formed at high temperatures from the reaction between creatine or creatinine, amino acids, and sugars. This compound is known for its mutagenic and carcinogenic properties, making it a compound of significant interest in toxicology and cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

PhIPHCl can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditionsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of PhIP.HCl involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process ensures high purity and yield, making it suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

PhIP.HCl undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, which are often studied for their biological activity and toxicity .

Scientific Research Applications

PhIP.HCl has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study heterocyclic amine chemistry and reaction mechanisms.

Biology: Studied for its mutagenic and carcinogenic properties, particularly in relation to DNA damage and repair mechanisms.

Medicine: Investigated for its role in cancer development and potential as a biomarker for dietary exposure to carcinogens.

Industry: Used in the food industry to study the formation of harmful compounds during cooking and to develop methods to reduce their formation

Mechanism of Action

PhIP.HCl exerts its effects primarily through its interaction with DNA. It forms DNA adducts, leading to mutations and potentially initiating carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1, which convert it into reactive intermediates that can bind to DNA. This process involves various molecular targets and pathways, including the activation of DNA repair mechanisms and the induction of oxidative stress .

Comparison with Similar Compounds

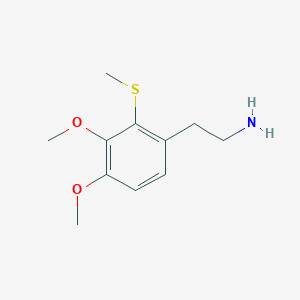

PhIP.HCl is similar to other heterocyclic amines such as:

- 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)

- 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)

- 2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (DiMeIQx)

Compared to these compounds, this compound is unique due to its specific formation conditions and its relatively higher abundance in cooked meats. It also has distinct mutagenic and carcinogenic properties, making it a critical compound for studying the health risks associated with dietary exposure to heterocyclic amines .

Properties

CAS No. |

271241-42-0 |

|---|---|

Molecular Formula |

C13H13ClN4 |

Molecular Weight |

260.72 g/mol |

IUPAC Name |

1-methyl-6-phenylimidazo[4,5-b]pyridin-2-amine;hydrochloride |

InChI |

InChI=1S/C13H12N4.ClH/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14;/h2-8H,1H3,(H2,14,15,16);1H |

InChI Key |

HXHJWFHXXVSWAW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.